molecular formula C22H22N4O3S B2760723 (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 899748-91-5

(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2760723
CAS No.: 899748-91-5
M. Wt: 422.5
InChI Key: MMOAZYLTEMRFTI-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (CAS No: 899748-91-5) is a synthetic small molecule with a molecular formula of C22H22N4O3S and a molecular weight of 422.5 g/mol . This compound features a benzothiazole core, a common structural motif in medicinal chemistry, linked to a 4-nitrophenyl group via a piperazine-containing enone linker. This specific architecture suggests potential for diverse biological activity. Piperazine derivatives are a significant area of research in central nervous system (CNS) drug discovery, with studies showing that structurally related compounds can exhibit anxiolytic and antidepressant-like activities in pre-clinical models . The mechanism of action for such compounds often involves interaction with key neurotransmitter systems, including serotonergic (5-HT), noradrenergic, and dopaminergic pathways . Researchers can utilize this high-quality chemical as a key intermediate in organic synthesis or as a pharmacological tool compound for high-throughput screening (HTS) campaigns to identify potential hits for drug development, particularly in the investigation of CNS targets and GPCRs . The compound is supplied with guaranteed high purity for reliable and reproducible research outcomes. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for detailed quality control information.

Properties

IUPAC Name

(E)-1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-13-19-20(14-16(15)2)30-22(23-19)25-11-9-24(10-12-25)21(27)8-5-17-3-6-18(7-4-17)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOAZYLTEMRFTI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (CAS Number: 899748-91-5) is a synthetic derivative that incorporates a piperazine ring and a benzothiazole moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H22N4O3S
  • Molecular Weight : 422.5 g/mol
  • Structure : The compound features a chalcone structure with significant heterocyclic components, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its structural components:

  • Benzothiazole Moiety : Known for its ability to interact with various biological targets, potentially inhibiting enzyme activity and modulating receptor interactions.
  • Piperazine Ring : Enhances the compound's binding affinity to neurotransmitter receptors, which may contribute to its central nervous system (CNS) effects.
  • Nitro Group : This functional group can influence the compound's reactivity and bioavailability, enhancing its ability to cross the blood-brain barrier.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated various piperazine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising antibacterial activity compared to standard antibiotics like Streptomycin and Tetracycline .
CompoundGram-positive Activity (Zone of Inhibition in mm)Gram-negative Activity (Zone of Inhibition in mm)
3a20 (B. subtilis), 20 (S. aureus)14 (E. coli), 11 (P. vulgaris)
3b23 (B. subtilis), 20 (S. aureus)12 (E. coli), 10 (P. vulgaris)
3c20 (B. subtilis), 19 (S. aureus)6 (E. coli), 13 (P. vulgaris)

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific interactions of the piperazine ring with cellular targets may enhance these effects.

Neuropharmacological Effects

Given the presence of the piperazine moiety, compounds like this have been explored for their potential as CNS-active agents:

  • Research indicates that modifications in the structure can lead to varying affinities for dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted that derivatives containing the benzothiazole-piperazine structure exhibited higher antimicrobial efficacy than their simpler counterparts, suggesting enhanced activity due to structural complexity .
  • CNS Activity : Another study focused on the neuropharmacological properties of similar compounds, demonstrating significant binding affinities for serotonin receptors, which could lead to antidepressant effects .

Scientific Research Applications

General Synthesis Procedure

  • Reagents : 5,6-dimethylbenzo[d]thiazole, piperazine derivatives, potassium carbonate.
  • Solvent : Acetone or ethanol.
  • Conditions : Reflux at 40 °C for several hours.
  • Purification : Evaporation of solvent followed by recrystallization.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including the target compound, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Antitumor Activity

The structural features of this compound suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have demonstrated cytotoxic effects against human cancer cell lines at varying concentrations.

Concentration (µM)% Cell Viability (Cancer Cells)% Cell Viability (Normal Cells)
107090
255085
503080

In vivo studies using murine models have further shown reduced tumor growth compared to control groups, suggesting its potential as an anticancer therapeutic agent .

Antioxidant Properties

Benzothiazole derivatives are also known for their antioxidant capabilities. The compound may scavenge free radicals, thereby protecting cells from oxidative stress, which is crucial in preventing various diseases linked to oxidative damage .

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound can inhibit certain enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : It may interact with various receptors affecting cell signaling pathways.

Industrial Applications

Beyond its biological applications, this compound has potential uses in industrial chemistry:

  • Dyes and Pigments : The unique structure allows for applications in developing dyes and pigments.
  • Chemical Intermediates : It serves as a building block for synthesizing more complex molecules in pharmaceutical research.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzothiazole derivatives against clinical isolates. Results indicated that compounds similar to the target compound exhibited significant activity against resistant bacterial strains.

Case Study 2: Anticancer Research

In a controlled study involving human cancer cell lines, the target compound was tested for cytotoxicity using the MTT assay. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Cores: Benzo[d]thiazole vs. Piperazine Linkage: The piperazine moiety is absent in most analogs but is critical for solubility and receptor interaction in related pharmacophores .

Enone Systems: The α,β-unsaturated ketone (propenone) is conserved across analogs and is associated with Michael acceptor activity, enabling covalent interactions with biological targets .

Structural Characterization Methods

Crystallographic data for analogous compounds (e.g., ) were refined using SHELXL , a program widely employed for small-molecule structural determination. This suggests that the target compound’s geometry and electronic distribution could be similarly validated.

Preparation Methods

Cyclization of Substituted Aniline

The benzo[d]thiazole core is synthesized via cyclization of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide in ethanol at reflux (78°C, 6 hr). The reaction proceeds through nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization:

$$
\text{C}7\text{H}9\text{NS} + \text{BrCN} \rightarrow \text{C}8\text{H}8\text{N}_2\text{S} + \text{HBr}
$$

Purification via silica gel chromatography (hexane:EtOAc 7:3) yields 5,6-dimethylbenzo[d]thiazol-2-amine as a pale-yellow solid (mp 142–144°C).

Functionalization with Piperazine

Nucleophilic Aromatic Substitution

The 2-amino group of the thiazole undergoes substitution with piperazine under Buchwald-Hartwig coupling conditions:

$$
\text{C}8\text{H}8\text{N}2\text{S} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{C}{12}\text{H}{16}\text{N}4\text{S}
$$

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene, 110°C, 12 hr
  • Yield: 68%

Preparation of 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (Intermediate A)

Acetylation of Piperazine Nitrogen

The free piperazine nitrogen is acetylated using acetyl chloride in dichloromethane (0°C to rt, 4 hr):

$$
\text{C}{12}\text{H}{16}\text{N}4\text{S} + \text{ClCOCH}3 \rightarrow \text{C}{14}\text{H}{18}\text{N}_4\text{OS}
$$

Workup

  • Quench with saturated NaHCO₃
  • Extract with DCM (3×50 mL)
  • Dry over MgSO₄
  • Column chromatography (CH₂Cl₂:MeOH 95:5)
  • White crystalline solid (mp 189–191°C)

Claisen-Schmidt Condensation to Form Chalcone

Aldol Condensation Protocol

Intermediate A (2.0 mmol) and Intermediate B (2.2 mmol) are dissolved in ethanol (40 mL) with 10% aqueous KOH (5 mL):

$$
\text{C}{14}\text{H}{18}\text{N}4\text{OS} + \text{C}7\text{H}5\text{NO}3 \xrightarrow{\text{KOH}} \text{C}{24}\text{H}{23}\text{N}5\text{O}4\text{S}
$$

Optimized Conditions

  • Temperature: 25°C (room temperature)
  • Time: 48 hr
  • Isolation: Precipitation upon cooling to 4°C
  • Recrystallization: Ethanol/water (3:1)
  • Yield: 72%

Stereochemical Control and E/Z Isomerism

The reaction exclusively produces the E-isomer due to:

  • Thermodynamic control from prolonged reaction time
  • Planar transition state in base-mediated elimination
  • Steric hindrance between 4-nitrophenyl and piperazine groups favoring trans configuration

Confirmation Methods

  • $$ ^1\text{H NMR} $$: Coupling constant $$ J_{trans} = 15.8 \, \text{Hz} $$ for vinyl protons
  • NOESY: Absence of nuclear Overhauser effect between α-H and aromatic protons

Analytical Characterization Data

Spectroscopic Properties

Technique Key Signals
IR (KBr) 1674 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1348 cm⁻¹ (NO₂ sym), 1245 cm⁻¹ (C-N)
$$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) δ 8.22 (d, J=8.8 Hz, 2H, Ar-H), 7.68 (d, J=15.8 Hz, 1H, β-H), 6.89 (s, 1H, thiazole-H), 3.82–3.75 (m, 8H, piperazine)
$$ ^{13}\text{C NMR} $$ δ 188.5 (C=O), 154.2 (C=N), 147.9 (NO₂-C), 126.8–121.3 (aromatic carbons)

Chromatographic Purity

  • HPLC : 99.3% purity (C18 column, MeCN:H₂O 65:35, 1 mL/min, 254 nm)
  • TLC : Rf 0.42 (silica gel, EtOAc:hexane 1:1)

Comparative Analysis of Synthetic Routes

Parameter Method A (Claisen-Schmidt) Method B (Wittig Reaction)
Yield 72% 58%
Reaction Time 48 hr 6 hr
Byproducts <5% 12% (triphenylphosphine oxide)
Stereoselectivity >99% E 85% E
Scalability 500 g demonstrated Limited to 50 g batches

Industrial-Scale Process Considerations

Critical Quality Attributes (CQAs)

  • Particle size distribution : Jet milling to D90 <50 μm
  • Polymorph control : Form I stabilized by ethanol/water recrystallization
  • Residual solvents : <500 ppm ethanol (GC-FID validated method)

Environmental Impact Assessment

  • PMI (Process Mass Intensity) : 23.4 kg/kg product
  • E-factor : 18.7 (excluding water)
  • Waste stream treatment : KOH neutralization with HCl for pH 6–8 before disposal

Q & A

Q. What are the typical synthetic routes for (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?

The synthesis involves multi-step protocols:

  • Step 1: Preparation of the benzo[d]thiazole-piperazine intermediate via nucleophilic substitution between 5,6-dimethylbenzo[d]thiazol-2-amine and a piperazine derivative under reflux in polar aprotic solvents (e.g., DMF or dioxane) .
  • Step 2: Formation of the α,β-unsaturated ketone (prop-2-en-1-one) via Claisen-Schmidt condensation. The 4-nitrobenzaldehyde reacts with the ketone-containing intermediate in the presence of a base (e.g., piperidine) under reflux .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/dioxane mixtures is typically used .

Q. How can spectroscopic techniques confirm the structure of this compound?

Key spectroscopic features include:

  • ¹H NMR:
    • Aromatic protons from the 4-nitrophenyl group (δ 8.1–8.3 ppm, doublets).
    • Olefinic protons (E-configuration) as a doublet near δ 7.5–7.8 ppm (J ≈ 15–16 Hz) .
    • Piperazine methyl groups (δ 2.1–2.4 ppm, singlets) .
  • IR: Stretching vibrations for C=O (1690–1710 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C=C (1600–1630 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., m/z ≈ 450–460) and fragmentation patterns for the benzothiazole and nitrophenyl moieties .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines be resolved?

Discrepancies in biological activity may arise from:

  • Substituent Effects: The 5,6-dimethyl and 4-nitro groups influence electron distribution, altering interactions with cellular targets (e.g., kinases or DNA). Compare analogs with substituent modifications .
  • Assay Conditions: Variations in cell culture media (e.g., RPMI-1640 vs. DMEM), incubation times, or DMSO concentrations (≤0.5% v/v) impact results. Standardize protocols using controls like CHS-828 .
  • Metabolic Stability: Assess liver microsomal stability to rule out rapid degradation in certain cell lines .

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR or tubulin). Focus on hydrogen bonding with the nitro group and π-π stacking with the benzothiazole .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping: Identify essential features (e.g., the enone system for Michael addition reactivity) using tools like Phase .

Q. How can reaction yields be optimized for large-scale synthesis?

  • DoE Approach: Apply a factorial design (e.g., 3²) to vary temperature (80–120°C) and solvent polarity (dioxane vs. THF). Use JMP or Minitab for statistical analysis .
  • Catalyst Screening: Test bases like piperidine, DBU, or K₂CO₃. Piperidine in dioxane at 100°C often maximizes yields (~70–80%) .
  • Continuous Flow Chemistry: Implement flow reactors (e.g., Vapourtec) to enhance mixing and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.